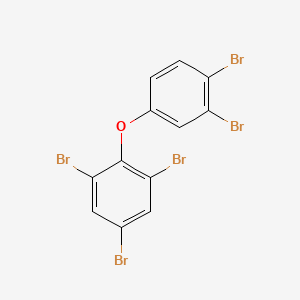
Éther de diphényle pentabromé 2,3',4,4',6
Vue d'ensemble
Description
2,3’,4,4’,6-Pentabromodiphenyl ether is a member of the polybrominated diphenyl ethers (PBDEs) family, which are brominated flame retardants used in various consumer products. These compounds are known for their persistence in the environment and potential for bioaccumulation . The chemical formula for 2,3’,4,4’,6-Pentabromodiphenyl ether is C12H5Br5O, and it has a molecular weight of 564.688 g/mol .
Applications De Recherche Scientifique
2,3’,4,4’,6-Pentabromodiphenyl ether has several scientific research applications:
Chemistry: It is studied for its reactivity and potential as a flame retardant.
Biology: Research focuses on its effects on biological systems, including its potential as an endocrine disruptor.
Medicine: Studies investigate its toxicological effects and potential health risks.
Industry: It is used in the production of flame-retardant materials, such as foams, textiles, and electronic equipment
Mécanisme D'action
Target of Action
2,3’,4,4’,6-Pentabromodiphenyl Ether, also known as pentabromodiphenyl oxide, is a brominated flame retardant . It belongs to the group of polybrominated diphenyl ethers (PBDEs) It is known that pbdes can disrupt endogenous hormonal activities .
Mode of Action
It is known that pbdes, including this compound, are persistent and toxic contaminants . They are used as brominated flame retardants (BFRs) in various consumer products .
Biochemical Pathways
It is known that pbdes can disrupt endogenous hormonal activities .
Pharmacokinetics
It is known that pbdes are persistent contaminants , suggesting that they may have long half-lives in the body and environment.
Result of Action
It has been suggested that pbdes, including this compound, can enhance the adipogenesis of mouse and human preadipocyte cell models in vitro via induced lipid accumulation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3’,4,4’,6-Pentabromodiphenyl Ether. For instance, PBDEs are known to be persistent pollutants , suggesting that they can remain in the environment for extended periods. Furthermore, exposure to PBDEs for humans includes indoor air, house dust, and food , indicating that the compound’s action can be influenced by these environmental factors.
Analyse Biochimique
Biochemical Properties
It is known that PBDEs, the group to which this compound belongs, may interfere with both metabolic and oncogenic pathways .
Cellular Effects
Based on animal experiments, PBDEs may have effects on the liver, thyroid, and neurobehavioral development .
Temporal Effects in Laboratory Settings
Pbdes are persistent organic pollutants that can undergo long-range transport .
Metabolic Pathways
Pbdes are known to bioaccumulate in food chains .
Transport and Distribution
2,3’,4,4’,6-Pentabromodiphenyl ether may enter the body by ingestion or inhalation . It is stored mainly in body fat and may stay in the body for years .
Méthodes De Préparation
The synthesis of 2,3’,4,4’,6-Pentabromodiphenyl ether typically involves the bromination of diphenyl ether. One common method is the reaction of bromobenzene with brominated phenol under suitable conditions to produce the desired compound . Industrial production methods often involve similar bromination reactions, but on a larger scale, ensuring the efficient production of the compound for commercial use .
Analyse Des Réactions Chimiques
2,3’,4,4’,6-Pentabromodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: This process can result in the removal of bromine atoms, forming less brominated diphenyl ethers.
Substitution: Common reagents for substitution reactions include nucleophiles that can replace bromine atoms with other functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydroxylated derivatives are common products of oxidation reactions .
Comparaison Avec Des Composés Similaires
2,3’,4,4’,6-Pentabromodiphenyl ether is compared with other polybrominated diphenyl ethers, such as:
Tetrabromodiphenyl ether (BDE-47): Known for its similar flame-retardant properties but with fewer bromine atoms.
Hexabromodiphenyl ether (BDE-153): Contains more bromine atoms, leading to different reactivity and persistence.
Octabromodiphenyl ether (BDE-183): Has even more bromine atoms, resulting in higher persistence and potential for bioaccumulation.
The uniqueness of 2,3’,4,4’,6-Pentabromodiphenyl ether lies in its specific bromination pattern, which influences its chemical properties and environmental behavior .
Propriétés
IUPAC Name |
1,3,5-tribromo-2-(3,4-dibromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5O/c13-6-3-10(16)12(11(17)4-6)18-7-1-2-8(14)9(15)5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEOYBYEJCRPGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873928 | |
| Record name | 2,3',4,4',6-Pentabromodiphenyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189084-66-0 | |
| Record name | 2,3',4,4',6-Pentabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3',4,4',6-Pentabromodiphenyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-tribromo-2-(3,4-dibromophenoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3',4,4',6-PENTABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M09YX1OF0U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


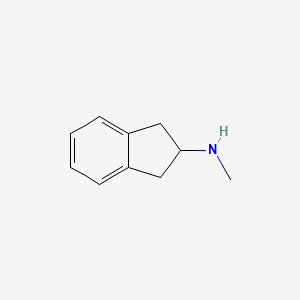
![4-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B1602174.png)
![5-Methoxyimidazo[1,2-a]pyridine](/img/structure/B1602175.png)

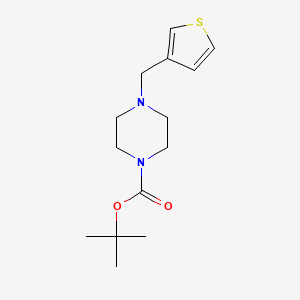
![Adenosine, 2'-O-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B1602180.png)


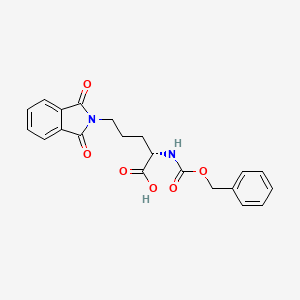
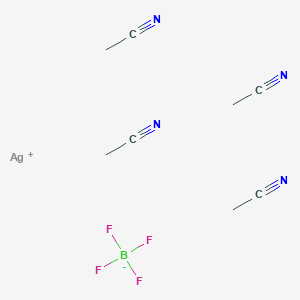
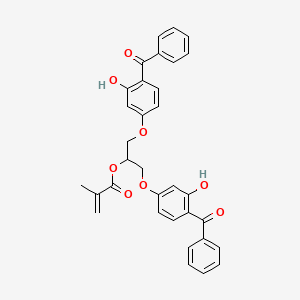
![Indium tris[bis(trifluoromethanesulfonyl)azanide]](/img/structure/B1602194.png)


